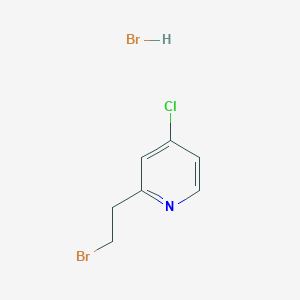

2-(2-Bromoethyl)-4-chloropyridine;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bromoethyl compounds are generally used in laboratory settings . They are often involved in various chemical reactions, particularly in the synthesis of other compounds .

Synthesis Analysis

The synthesis of bromoethyl compounds can involve various methods. For instance, one method involves reacting ethylene glycol with an aqueous solution of hydrogen bromide .Molecular Structure Analysis

The molecular structure of bromoethyl compounds can be determined using techniques such as X-ray diffraction . The structure is often dependent on the specific compound and its functional groups .Chemical Reactions Analysis

Bromoethyl compounds can participate in a variety of chemical reactions. For example, they can undergo alkylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of bromoethyl compounds can vary. For instance, some compounds may be flammable liquids . The specific properties can be determined using various analytical techniques .Scientific Research Applications

Synthesis and Applications in Chemistry

- Synthesis Methodologies : A practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound structurally similar to 2-(2-Bromoethyl)-4-chloropyridine hydrobromide, was discussed, highlighting the challenges and solutions in the synthesis of such brominated compounds. This includes avoiding the use of expensive or hazardous materials like palladium and phenylboronic acid, and focusing on safer, more practical methods (Qiu et al., 2009).

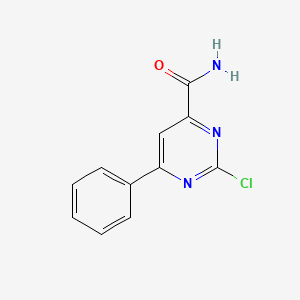

- Regioselectivity in Bromination : Research on the regioselectivity of bromination in unsymmetrical dimethylpyridines, which are structurally related to 2-(2-Bromoethyl)-4-chloropyridine hydrobromide, shows that nitrogen in the ring has a deactivating inductive effect. This study might provide insights into the chemical behavior of similar brominated compounds (Thapa et al., 2014).

Environmental and Health Implications

- Toxicological Profile : The toxicological and environmental implications of brominated compounds, such as the occurrence of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) as trace contaminants, are discussed. These compounds are structurally related to 2-(2-Bromoethyl)-4-chloropyridine hydrobromide and share similar sources and environmental pathways (Mennear & Lee, 1994).

- Environmental Concentrations : The review on 2,4,6-Tribromophenol, another brominated compound, summarizes its environmental concentrations, toxicokinetics, and toxicodynamics. It highlights the gaps in current knowledge and suggests that as a structurally related compound, 2-(2-Bromoethyl)-4-chloropyridine hydrobromide may also have significant environmental and health impacts (Koch & Sures, 2018).

Analytical and Monitoring Techniques

- Scientometric Analysis : The scientometric review on the herbicide 2,4-D, which shares structural similarities with brominated compounds, offers a quantitative visualization of the development in this field. Such methodologies could be relevant for analyzing research trends and gaps related to 2-(2-Bromoethyl)-4-chloropyridine hydrobromide and similar compounds (Zuanazzi et al., 2020).

Mechanism of Action

Target of Action

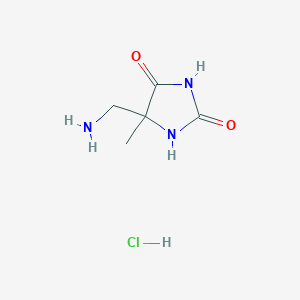

Bromoethyl compounds have been known to interact with proteins likeCereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs, which includes compounds containing an imide group .

Mode of Action

Bromoethyl compounds can potentially undergo nucleophilic substitution reactions . In such reactions, a part of the bromoethyl group may act as a nucleophile, attacking other molecules in an S_N2 fashion .

Biochemical Pathways

Bromoethyl compounds have been used in the synthesis of thiazolines and thiazines via tandem s-alkylation-cyclodeamination of thioamides/haloamines .

Result of Action

Bromoethyl compounds have been used in the synthesis of optically active tertiary phosphines via cesium hydroxide-catalyzed p-alkylation of secondary phosphines .

Safety and Hazards

properties

IUPAC Name |

2-(2-bromoethyl)-4-chloropyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.BrH/c8-3-1-7-5-6(9)2-4-10-7;/h2,4-5H,1,3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHFAEYKIRJHHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CCBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-nitrobenzo[d]isoxazole](/img/structure/B2355589.png)

![5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran]](/img/structure/B2355593.png)

![4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2355598.png)

![1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol](/img/structure/B2355600.png)

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2355604.png)